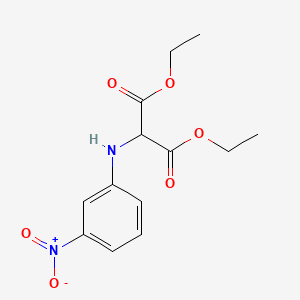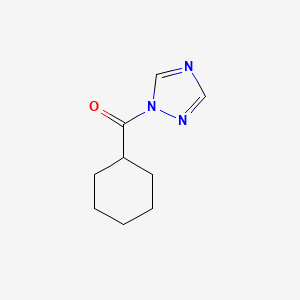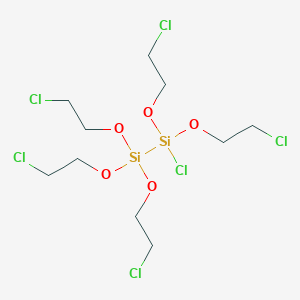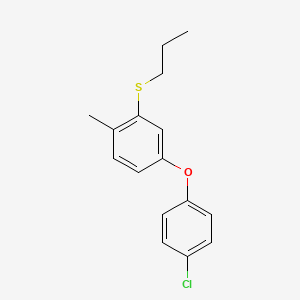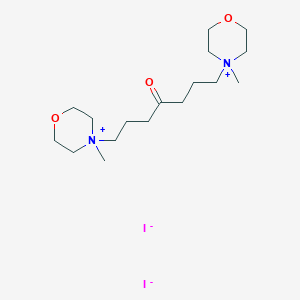
3-Amino-3-oxopropyl butyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-oxopropyl butyl methylphosphonate is an organic compound with the molecular formula C8H18NO4P. It is a phosphonic acid derivative, specifically a phosphonate ester, which contains an amino group, a carbonyl group, and a butyl group attached to the phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-oxopropyl butyl methylphosphonate typically involves the reaction of a phosphonic acid derivative with an appropriate amine and carbonyl-containing compound. One common method is the oxidative phosphonylation of N,N-dimethylenaminones with H-phosphonates, which provides functionalized β-ketophosphonates under mild reaction conditions . This method offers operational simplicity, broad substrate scope, and the ability to scale up the preparation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-oxopropyl butyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phosphonate esters.
Applications De Recherche Scientifique
3-Amino-3-oxopropyl butyl methylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new phosphonate-based compounds.
Biology: It can be used in the study of enzyme inhibition, as phosphonates are known to inhibit certain enzymes by mimicking the transition state of phosphate esters.
Mécanisme D'action
The mechanism of action of 3-Amino-3-oxopropyl butyl methylphosphonate involves its interaction with molecular targets, particularly enzymes. Phosphonates are known to inhibit enzymes by mimicking the transition state of phosphate esters, thereby binding to the active site and preventing the enzyme from catalyzing its natural substrate . This inhibition can affect various metabolic pathways, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-oxopropyl methylphosphonate: Similar structure but lacks the butyl group.
3-Amino-3-oxopropanoic acid: Contains a carboxylic acid group instead of the phosphonate ester.
Bisphosphonates: Contain two phosphonate groups and are used as drugs to inhibit bone resorption.
Uniqueness
3-Amino-3-oxopropyl butyl methylphosphonate is unique due to the presence of both an amino group and a butyl group attached to the phosphonate moiety. This structural feature allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61388-31-6 |
|---|---|
Formule moléculaire |
C8H18NO4P |
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
3-[butoxy(methyl)phosphoryl]oxypropanamide |
InChI |
InChI=1S/C8H18NO4P/c1-3-4-6-12-14(2,11)13-7-5-8(9)10/h3-7H2,1-2H3,(H2,9,10) |
Clé InChI |
ULKJNYMPRMGTFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C)OCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



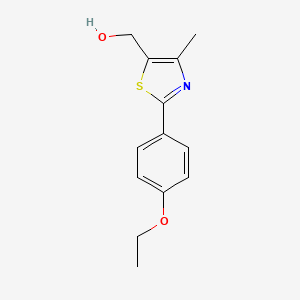

![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
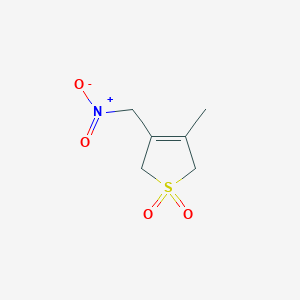
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
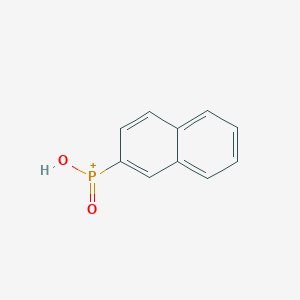
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
